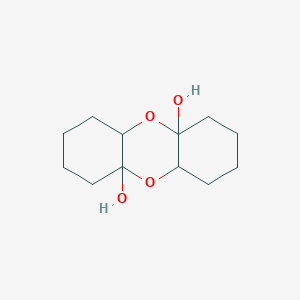

2-Hydroxycyclohexanone dimer

Description

Conceptual Framework of Dimeric Ketone-Hydroxyl Adducts

Dimeric ketone-hydroxyl adducts, such as the 2-hydroxycyclohexanone dimer, are molecules formed through the reaction of two monomer units, each containing both a ketone and a hydroxyl functional group. biosynth.com The formation of the dimer is often a reversible equilibrium, influenced by factors like solvent and temperature. cdnsciencepub.com In the case of 2-hydroxycyclohexanone, the monomer readily dimerizes to a more stable, nonvolatile solid. cdnsciencepub.com

The structure of these dimers typically involves the formation of a hemiacetal or related linkage, where the hydroxyl group of one monomer adds to the carbonyl group of the other. This creates a more complex, three-dimensional structure. The resulting dimer of 2-hydroxycyclohexanone possesses the molecular formula C₁₂H₂₀O₄. scbt.com The formation of such adducts is a key concept in understanding the behavior of α-hydroxy ketones in various chemical environments.

Significance of 2-Hydroxycyclohexanone Dimer as a Key Synthetic Intermediate and Research Target

The 2-hydroxycyclohexanone dimer is a crucial reactant in a multitude of chemical transformations, highlighting its importance as a synthetic intermediate. chemicalbook.comsigmaaldrich.com Its utility is demonstrated in its application for the synthesis of substrates for tin tetrachloride mediated fragmentation to produce ynones and ynoates. chemicalbook.comsigmaaldrich.com Furthermore, it participates in tandem oxidation coupling reactions with diamines and is involved in the asymmetric allylic alkylation of enolates. chemicalbook.comsigmaaldrich.com The dimer also plays a role in the formate (B1220265) reduction of allylic carbonates for the construction of polypropionate systems. chemicalbook.comsigmaaldrich.com

Beyond its role as a reactant, the dimer is a subject of research in its own right. For instance, it is a starting material in the synthesis of 6-oxohexanoic acid, a precursor for functional polymers, although this particular synthesis involves hazardous materials. researchgate.net The study of its reactions and properties provides valuable insights into the chemistry of α-hydroxy ketones and their derivatives.

Historical Context and Evolution of Research on Alpha-Hydroxyketone Dimerization

The study of α-hydroxy ketones and their tendency to dimerize has a long history in organic chemistry. The reversible nature of the dimerization of compounds like 2-hydroxycyclohexanone has been recognized for some time. cdnsciencepub.com Early research focused on understanding the fundamental principles governing this equilibrium and the structure of the resulting dimers.

More recent research has expanded to explore the synthetic applications of these dimers and the monomer-dimer equilibrium. For example, the development of catalytic asymmetric aldol (B89426) reactions has provided powerful methods for constructing carbon-carbon bonds, a fundamental transformation related to the chemistry of α-hydroxy ketones. nih.gov The study of α-ketol rearrangements, a process where α-hydroxy ketones isomerize, has also been a significant area of research, with applications in the synthesis of complex molecules like steroids. researchgate.net The ongoing investigation into the reactivity of α-hydroxy ketones and their dimers continues to yield new synthetic methodologies and a deeper understanding of their chemical behavior.

Physicochemical Properties of 2-Hydroxycyclohexanone and its Dimer

| Property | 2-Hydroxycyclohexanone (Monomer) | 2-Hydroxycyclohexanone Dimer | Reference(s) |

| CAS Number | 533-60-8 | 30282-14-5 | nih.gov, biosynth.com |

| Molecular Formula | C₆H₁₀O₂ | C₁₂H₂₀O₄ | nih.gov, scbt.com |

| Molecular Weight | 114.14 g/mol | 228.28 g/mol | nih.gov, biosynth.com |

| Boiling Point | 226.3°C at 760 mmHg | 83-86 °C at 13 mmHg | alfa-chemistry.com, sigmaaldrich.com |

| Melting Point | Not specified | 100-107 °C | sigmaaldrich.com |

| Flash Point | 91.4°C | 79 °C (closed cup) | alfa-chemistry.com, sigmaaldrich.com |

| Density | 1.142 g/cm³ | Not specified | alfa-chemistry.com |

| pKa (Predicted) | 13.03 ± 0.20 | 11.94 ± 0.40 | guidechem.com, guidechem.com |

Spectroscopic Data Availability for 2-Hydroxycyclohexanone Dimer

| Spectroscopic Technique | Availability | Reference(s) |

| ¹H NMR | Available | chemicalbook.com |

| ¹³C NMR | Predicted | guidechem.com |

| Mass Spectrometry (MS) | Available | chemicalbook.com |

| Infrared (IR) Spectroscopy | Available | chemicalbook.com |

| Raman Spectroscopy | Available | chemicalbook.com |

| Electron Spin Resonance (ESR) | Available | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5a,6,7,8,9,10a-decahydrodibenzo-p-dioxin-4a,9a-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11-7-3-1-5-9(11)15-12(14)8-4-2-6-10(12)16-11/h9-10,13-14H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLWHBLCQGPTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)OC3(CCCCC3O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222807 | |

| Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-50-1 | |

| Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60308-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Stereochemistry, and Conformational Analysis of 2 Hydroxycyclohexanone Dimer

Elucidation of the Dimeric Structural Architecture

The 2-hydroxycyclohexanone dimer is formed from the intermolecular dehydration of two molecules of 2-hydroxycyclohexanone. This process results in a more complex molecular structure with the chemical formula C12H20O4. sigmaaldrich.com The monomer, 2-hydroxycyclohexanone, has the molecular formula C6H10O2. nih.gov

The precise connectivity of the atoms within the dimer has been established through various analytical techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial in determining the intricate structure of this compound. chemicalbook.com While detailed spectroscopic data for this specific dimer is not extensively published in publicly accessible literature, chemical database entries provide standardized representations of its structure.

One common representation is the SMILES (Simplified Molecular-Input Line-Entry System) string, which for one isomer of the dimer is OC12CCCCC1OC3(O)CCCCC3O2. sigmaaldrich.com This notation describes a spirocyclic structure where the two cyclohexanone (B45756) rings are linked. The corresponding International Chemical Identifier (InChI) provides a more detailed, layered description of the molecule's structure. sigmaaldrich.com

Table 1: Molecular Identifiers for 2-Hydroxycyclohexanone Dimer

| Identifier | Value |

|---|---|

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol sigmaaldrich.com |

| SMILES String | OC12CCCCC1OC3(O)CCCCC3O2 sigmaaldrich.com |

The structural elucidation confirms a dimeric assembly formed through the elimination of a water molecule, leading to a stable heterocyclic system.

Investigation of Isomerism and Tautomeric Equilibria in Solution-Phase Systems

In solution, the 2-hydroxycyclohexanone dimer can exist in equilibrium with its monomeric form, 2-hydroxycyclohexanone. The position of this monomer-dimer equilibrium is influenced by factors such as the solvent, concentration, and temperature.

Furthermore, the monomer, being an α-hydroxy ketone, is capable of existing in a tautomeric equilibrium between the keto and enol forms. nih.gov Tautomers are constitutional isomers that readily interconvert. fishersci.ca In the case of 2-hydroxycyclohexanone, a proton can migrate from the hydroxyl group to the carbonyl oxygen, resulting in an enediol intermediate, or from the alpha-carbon to the carbonyl oxygen, forming an enol.

This keto-enol tautomerism is a dynamic equilibrium, and the relative stability of the keto and enol forms is dependent on the solvent environment. Generally, the keto form is more stable in most solvents. The presence of the hydroxyl group adjacent to the carbonyl group can influence the electronic properties and, consequently, the position of the tautomeric equilibrium.

The interplay between the monomer-dimer equilibrium and the keto-enol tautomerism of the monomer results in a complex system in solution, with multiple species potentially coexisting. The specific equilibrium constants for these processes for 2-hydroxycyclohexanone have not been extensively reported.

Stereochemical Considerations and Chiral Properties of the Dimeric System

The structure of the 2-hydroxycyclohexanone dimer contains multiple stereocenters, leading to the possibility of several stereoisomers. A stereocenter is a carbon atom that is bonded to four different groups, resulting in chiral molecules. The monomer, 2-hydroxycyclohexanone, itself possesses a stereocenter at the carbon bearing the hydroxyl group, and thus can exist as a pair of enantiomers: (R)-2-hydroxycyclohexanone and (S)-2-hydroxycyclohexanone. nih.gov

The dimerization of 2-hydroxycyclohexanone can result in various diastereomers, which are stereoisomers that are not mirror images of each other. The specific stereochemical outcome of the dimerization reaction will depend on the stereochemistry of the starting monomer and the reaction conditions.

For a molecule with 'n' stereocenters, the maximum number of possible stereoisomers is 2^n. The dimeric structure of 2-hydroxycyclohexanone contains four stereocenters, which could theoretically lead to a significant number of stereoisomers.

The commonly depicted structure with the SMILES string OC12CCCCC1OC3(O)CCCCC3O2 represents a specific, achiral meso-like compound. Meso compounds are achiral despite having stereocenters, due to an internal plane of symmetry. However, other chiral diastereomers of the dimer, which would be optically active, are also possible. The separation and characterization of these individual stereoisomers would require specialized techniques such as chiral chromatography and polarimetry. Detailed studies on the specific stereoisomers of the 2-hydroxycyclohexanone dimer are not widely available.

Advanced Conformational Dynamics and Energy Landscape Analysis

The dimeric structure, featuring two interconnected cyclohexane (B81311) rings, will have a complex potential energy surface with multiple conformational minima and transition states. The cyclohexane rings within the dimer are expected to predominantly exist in chair conformations. The substituents on the rings, including the hydroxyl groups and the linkages between the rings, will influence the relative energies of different chair conformations.

Synthetic Methodologies and Dimerization Pathways of 2 Hydroxycyclohexanone

Strategies for Monomer (2-Hydroxycyclohexanone) Synthesis as a Precursor to the Dimer

The preparation of 2-hydroxycyclohexanone is a critical first step towards the synthesis of its dimer. Several synthetic routes have been developed, each with distinct advantages and mechanisms. These can be broadly categorized into oxidation-based, reduction-based, biocatalytic, and hydrolysis-based approaches.

Oxidation of cyclohexanone (B45756) at the α-position is a direct method for the synthesis of 2-hydroxycyclohexanone. Various oxidizing agents and catalytic systems have been employed to achieve this transformation.

One notable method involves the oxidation of cyclohexanone with selenium dioxide. This reaction selectively introduces a hydroxyl group at the carbon adjacent to the carbonyl group, yielding 1,2-cyclohexanedione (B122817), which can then be selectively reduced to 2-hydroxycyclohexanone. orgsyn.orgwikipedia.org

Another approach utilizes transition metal catalysts. For instance, the oxidation of cyclohexanone in the presence of chromium naphthenate has been investigated. This catalytic system promotes the conversion of cyclohexanone, with 2-hydroxycyclohexanone being a predominant intermediate in the reaction pathway. sigmaaldrich.com The catalyst influences the decomposition rate of peroxide intermediates, thereby affecting the product distribution. sigmaaldrich.com

The general scheme for the oxidation of cyclohexanone to 2-hydroxycyclohexanone can be represented as follows: Cyclohexanone + [O] → 2-Hydroxycyclohexanone

Different oxidizing systems offer varying degrees of selectivity and efficiency, as summarized in the table below.

| Oxidizing Agent/Catalyst | Substrate | Product | Notes |

| Selenium Dioxide | Cyclohexanone | 1,2-Cyclohexanedione | Intermediate for 2-hydroxycyclohexanone synthesis orgsyn.orgwikipedia.org |

| Chromium Naphthenate | Cyclohexanone | 2-Hydroxycyclohexanone | Catalytic oxidation sigmaaldrich.com |

The selective reduction of a dicarbonyl precursor, specifically 1,2-cyclohexanedione, presents a viable pathway to 2-hydroxycyclohexanone. This method relies on the use of reducing agents that can selectively reduce one of the two carbonyl groups.

The synthesis of 1,2-cyclohexanedione itself can be achieved through various methods, including the oxidation of cyclohexanone. orgsyn.orgwikipedia.org Once obtained, the selective reduction of one ketone functional group to a hydroxyl group yields the desired α-hydroxy ketone.

Commonly used reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction conditions can be controlled to favor the formation of the mono-reduced product.

The reaction can be summarized as: 1,2-Cyclohexanedione + [H] → 2-Hydroxycyclohexanone

| Precursor | Reducing Agent | Product | Reference |

| 1,2-Cyclohexanedione | e.g., Sodium Borohydride | 2-Hydroxycyclohexanone | orgsyn.org |

Biocatalytic methods offer a green and highly selective alternative for the synthesis of α-hydroxy ketones, including 2-hydroxycyclohexanone. These methods utilize enzymes or whole-cell systems to catalyze the desired transformation under mild reaction conditions. scispace.comsemanticscholar.org

Enzymes such as oxidoreductases are capable of catalyzing the reduction of diketones with high regio- and stereoselectivity. scispace.com For instance, the biocatalytic reduction of 1,2-cyclohexanedione using a suitable ketoreductase could yield enantiomerically pure 2-hydroxycyclohexanone. The use of recombinant microorganisms overexpressing specific enzymes is a common strategy to enhance the efficiency of these processes. scispace.compolimi.it

Another enzymatic approach involves the use of thiamine diphosphate-dependent lyases (ThDP-lyases), which can catalyze the carboligation of aldehydes, a reaction that can be adapted for the synthesis of α-hydroxy ketones. semanticscholar.org While direct synthesis of 2-hydroxycyclohexanone via this route from readily available precursors is less common, the principle highlights the versatility of biocatalytic strategies.

Furthermore, cascade biocatalysis, where multiple enzymatic reactions are carried out in a single pot, has been explored for the synthesis of functionalized cyclohexanes, indicating the potential for developing a biocatalytic route from simple precursors like cyclohexane (B81311) to 2-hydroxycyclohexanone. rsc.org

| Biocatalytic Method | Enzyme Class | Precursor Example | Product |

| Asymmetric Reduction | Oxidoreductase/Ketoreductase | 1,2-Cyclohexanedione | (R)- or (S)-2-Hydroxycyclohexanone |

| Carboligation | Thiamine Diphosphate-dependent Lyase | Aldehydes | α-Hydroxy Ketones |

The hydrolysis of 2-halocyclohexanones is a well-established and efficient method for the synthesis of 2-hydroxycyclohexanone. This approach typically involves two steps: the α-halogenation of cyclohexanone followed by the hydrolysis of the resulting 2-halocyclohexanone.

The initial step is the bromination or chlorination of cyclohexanone to form 2-bromocyclohexanone or 2-chlorocyclohexanone (B41772), respectively. polimi.it This reaction is often carried out in an aqueous or aqueous-organic medium.

The subsequent hydrolysis of the 2-halocyclohexanone is performed in the presence of a base, such as sodium hydroxide (B78521), at a pH above 7.5. polimi.it The reaction is typically conducted at temperatures ranging from 10 to 100 °C. polimi.it This process can be performed as a one-pot synthesis without the isolation of the intermediate 2-halocyclohexanone, which is advantageous for industrial applications.

| Precursor | Reagents | Intermediate | Product | Yield | Reference |

| Cyclohexanone | Bromine, Halogenate Salt, NaOH | 2-Bromocyclohexanone | 2-Hydroxycyclohexanone | 82% | |

| Cyclohexanone | Chlorine, Base | 2-Chlorocyclohexanone | 2-Hydroxycyclohexanone | - | polimi.it |

Mechanistic Investigations of 2-Hydroxycyclohexanone Dimerization Reactions

2-Hydroxycyclohexanone exists in equilibrium with its more stable dimeric form. The dimerization process is a key aspect of the chemistry of this compound and is influenced by the reaction conditions, particularly the presence of acid catalysts.

The dimerization of 2-hydroxycyclohexanone is readily achieved under strong acidic conditions through a dehydration reaction. This process involves the formation of a stable cyclic hemiacetal structure.

The proposed mechanism for the acid-catalyzed dimerization begins with the protonation of the carbonyl oxygen of one molecule of 2-hydroxycyclohexanone. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of a second molecule of 2-hydroxycyclohexanone.

This nucleophilic addition leads to the formation of a hemiacetal intermediate. Subsequent intramolecular cyclization, involving the attack of another hydroxyl group, and dehydration steps lead to the formation of the stable dimeric structure. The driving force for this reaction is the formation of a thermodynamically more stable product. The rate of dehydration of α-hydroxy ketones can be influenced by the stability of the carbocation intermediate formed during the reaction. stackexchange.com

The general structure of the 2-hydroxycyclohexanone dimer is a C₁₂H₂₀O₄ compound. chemicalbook.com

Role of Solid Supports (e.g., Silica Gel) in Catalyzing Dimer Formation

Solid supports play a significant role in heterogeneous catalysis, offering a surface for reactions to occur with increased efficiency and selectivity. While direct studies on silica gel's catalytic role in 2-hydroxycyclohexanone dimerization are not extensively detailed, its function can be inferred from its known properties and from studies on the self-condensation of its precursor, cyclohexanone.

Silica gel is a porous, amorphous form of silicon dioxide with surface silanol groups (Si-OH). These groups can act as weak Brønsted acids, capable of protonating substrates and facilitating reactions such as aldol (B89426) condensations and dehydrations, which are key steps in dimerization. The high surface area of silica gel also allows for a high concentration of reactants on its surface, promoting intermolecular reactions.

Research on the self-condensation of cyclohexanone provides insight into how solid acid catalysts can drive dimer formation. For instance, studies using catalysts like perfluorosulfonic acid resin (HRF5015) have demonstrated high selectivity towards dimer products, minimizing the formation of trimers or other multimers. This high selectivity is attributed to the unique pore structures and the synergistic action of sulfonic acid groups within the resin, which create a favorable environment for the controlled condensation reaction. Similarly, γ-alumina has been used as a solid catalyst for cyclohexanone dimerization, where the rate-determining step was found to be the reaction between two activated cyclohexanone molecules on the catalyst's surface.

These examples suggest that a solid support like silica gel can catalyze the dimerization of 2-hydroxycyclohexanone by providing acidic sites that activate the carbonyl group of one monomer, making it more susceptible to nucleophilic attack by the enolate of a second monomer, thereby initiating the dimerization process.

Table 1: Catalytic Performance of Solid Supports in Cyclohexanone Self-Condensation

| Catalyst | Temperature (°C) | Reaction Time (min) | Dimer Yield (%) | Dimer Selectivity (%) |

|---|---|---|---|---|

| HRF5015 | 100 | 250 | 40 | ~100 |

| Amberlyst 15 | 100 | 500 | 75 | Lower (trimer yield ~10%) |

| γ-alumina | 100 | 120 | 20-40 | >95 (monocondensed products) |

Oxidative Dimerization Pathways and Product Selectivity

Oxidative dimerization represents another potential pathway for the formation of dimers from monomeric units. For α-hydroxy ketones like 2-hydroxycyclohexanone, this could theoretically proceed through the formation of radical intermediates. A one-electron oxidant could abstract a hydrogen atom from the hydroxyl group, leading to a ketyl radical. Two of these radicals could then couple to form the dimer.

However, the literature primarily discusses the oxidative degradation of 2-hydroxycyclohexanone rather than its oxidative dimerization researchgate.net. This suggests that under many oxidative conditions, the monomer is more likely to break down into smaller molecules than to couple into a stable dimer. The formation of 2-hydroxy-2-hyperoxycyclohexanone is a key stage in this degradation process researchgate.net.

Furthermore, the 2-hydroxycyclohexanone dimer is often listed as a reactant involved in tandem oxidation coupling reactions, for example, with diamines guidechem.com. This indicates its utility as a building block in further oxidative syntheses rather than being a common product of an oxidative dimerization pathway from the monomer.

While specific, high-selectivity oxidative dimerization pathways for 2-hydroxycyclohexanone are not well-documented, general methods for the synthesis of α-hydroxy ketones often involve the oxidation of ketones or the reductive coupling of esters (acyloin condensation) wikipedia.orgwikipedia.orgjove.com. Product selectivity in such reactions would be highly dependent on the choice of oxidant or reductant, the catalyst, solvent, and temperature, which would control the competition between dimerization, degradation, and other side reactions.

Intermolecular Interactions and Hydrogen Bonding as Driving Forces for Dimerization

The spontaneous or catalyzed dimerization of 2-hydroxycyclohexanone is fundamentally driven by the formation of a more thermodynamically stable dimeric structure, a process governed by intermolecular forces. The most significant of these forces in this context is hydrogen bonding.

The 2-hydroxycyclohexanone monomer possesses both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the carbonyl oxygen, C=O, and the hydroxyl oxygen). This dual functionality allows for strong, directional intermolecular hydrogen bonds to form between two monomers. The most likely interaction involves the hydrogen of the hydroxyl group of one molecule forming a hydrogen bond with the lone pair of electrons on the carbonyl oxygen of a second molecule. scienceready.com.aurutgers.edurutgers.edu

In addition to hydrogen bonding, other intermolecular forces contribute to the stability of the dimer:

Dipole-Dipole Interactions : The carbonyl group (C=O) is highly polar, creating a significant molecular dipole. These dipoles align in the dimer to maximize electrostatic attraction, further stabilizing the structure. quora.comquora.com

Van der Waals Forces (London Dispersion Forces) : These weak, transient attractions exist between all molecules and increase with molecular size and surface area. While weaker than hydrogen bonds or dipole-dipole forces, they provide an additional cohesive force that stabilizes the larger dimeric complex. libretexts.org

The establishment of these intermolecular interactions, particularly strong hydrogen bonds, is a key reason why 2-hydroxycyclohexanone exists preferentially as a dimer under many conditions, especially in the solid state or in non-polar solvents. mdpi.com

Table 2: Intermolecular Forces in 2-Hydroxycyclohexanone Dimerization

| Type of Interaction | Functional Groups Involved | Relative Strength | Role in Dimerization |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) and Carbonyl (C=O) | Strong | Primary driving force, highly directional |

| Dipole-Dipole Interactions | Carbonyl (C=O) | Moderate | Stabilizes dimer through electrostatic attraction |

| Van der Waals Forces | Entire molecular structure | Weak | Contributes to overall cohesion and stability |

Reaction Chemistry and Mechanistic Studies of 2 Hydroxycyclohexanone Dimer

Comprehensive Analysis of Functional Group Reactivity: Hydroxyl and Carbonyl

The chemical character of 2-hydroxycyclohexanone is defined by the presence of two key functional groups: a secondary alcohol (hydroxyl group) and a ketone (carbonyl group). libretexts.org The proximity of these groups in an α-hydroxy ketone configuration gives rise to a unique reactivity profile. The carbonyl group, with its electrophilic carbon atom, is susceptible to nucleophilic attack, while the adjacent hydroxyl group can act as a nucleophile or participate in hydrogen bonding. pressbooks.pub

The reactivity of these functional groups allows 2-hydroxycyclohexanone dimer to serve as a versatile reactant in numerous synthetic applications. sigmaaldrich.comguidechem.comfishersci.ca Its utility has been demonstrated in:

The synthesis of substrates for tin tetrachloride mediated fragmentation reactions, which can produce ynones and ynoates. sigmaaldrich.comguidechem.com

Tandem oxidation coupling reactions when reacted with diamines. sigmaaldrich.comguidechem.com

Asymmetric allylic alkylation of the corresponding enolates. sigmaaldrich.comguidechem.com

Formate (B1220265) reduction of allylic carbonates in the synthesis of polypropionate systems. sigmaaldrich.comguidechem.com

These applications highlight the compound's ability to undergo reactions at both the carbonyl and hydroxyl sites, often involving the formation of enolate intermediates or direct transformation of the hydroxyl group.

Oxidation Reactions and Reaction Kinetics

The oxidation of 2-hydroxycyclohexanone has been the subject of detailed mechanistic and kinetic studies, revealing complex pathways that vary with the oxidizing agent and reaction conditions.

Aerobic Oxidation Mechanisms and Rate Parameters

In the presence of oxygen, 2-hydroxycyclohexanone undergoes liquid-phase oxidation through a radical chain mechanism, even at a moderate temperature of 323 K. researchgate.net The oxidation process is complex, yielding a variety of products including organic peroxides, primarily 2-hydroxy-2-hydroperoxycyclohexanone, as well as hydrogen peroxide. researchgate.net Further reaction can lead to the destruction of the cyclohexane (B81311) ring, forming products such as adipic acid and mono-2-oxocyclohexyl adipate. researchgate.net

Kinetic investigations into the azobisisobutyronitrile-initiated oxidation have provided quantitative data on the reaction's parameters. researchgate.net

Table 1: Kinetic Parameters for the Aerobic Oxidation of 2-Hydroxycyclohexanone

| Parameter | Value | Conditions |

|---|---|---|

| Bimolecular Chain Initiation Rate Constant (k₀) | 9.7 × 10⁻⁷ L mol⁻¹ s⁻¹ | 323 K |

| Oxidizability Parameter (kp,eff(2kt,eff)-0.5) | Determined via inverse kinetic problem solving | 323 K |

Data sourced from Akimov et al. researchgate.net

The study demonstrated that the ratio of rate constants for peroxyl radical recombination reactions is dependent on the substrate concentration, which is attributed to the varying proportions of different radical intermediates in the medium. researchgate.net

Metal-Mediated Oxidation Pathways (e.g., Vanadium (V))

This kinetic profile suggests a mechanism where the rate-limiting step involves a complex formed between one molecule of the V(V) species and two molecules of 2-hydroxycyclohexanone. niscpr.res.in The existence of 2-hydroxycyclohexanone as a stable dimer supports the proposed mechanism involving two substrate molecules in the slow step. niscpr.res.in

Table 2: Kinetic Data for the Oxidation of 2-Hydroxycyclohexanone by Vanadium(V)

| Reactant | Reaction Order |

|---|---|

| Vanadium (V) | 1 |

| 2-Hydroxycyclohexanone | 2 |

| Substrate:Oxidant Stoichiometry | 1:2 |

Data sourced from Rao et al. niscpr.res.in

Other metals, such as chromium in the form of chromium naphthenate, also influence the oxidation process. The presence of chromium salts leads to a lower concentration of peroxides, likely due to an increased rate of their decomposition. osti.gov

Reduction and Catalytic Hydrogenation Reactions

The carbonyl group of 2-hydroxycyclohexanone can be reduced to a hydroxyl group, yielding 1,2-cyclohexanediol. This transformation can be achieved through various methods, including electrochemical and microbial reductions. psu.edu While electrochemical methods provide a controlled means of reduction, microbial pathways offer high selectivity. psu.edu For instance, the anaerobic microbial reduction of racemic 2-hydroxycyclohexanone using Proteus mirabilis is highly efficient. psu.edu This process not only reduces the ketone but does so with high stereoselectivity. psu.edu

Regioselective and Stereoselective Functionalization Studies

The bifunctional nature of 2-hydroxycyclohexanone makes it an interesting substrate for studies in regioselective and stereoselective synthesis. Regioselectivity involves selectively reacting with one functional group in the presence of the other, while stereoselectivity concerns controlling the three-dimensional arrangement of the product.

A prominent example of stereoselective functionalization is the microbial reduction of racemic 2-hydroxycyclohexanone. The reaction with Proteus mirabilis proceeds via an enantioselective reduction of the (2S)-ketol, yielding the (1S,2S)-diol as the sole product. psu.edu This demonstrates the potential for biocatalysis to achieve high levels of stereocontrol in the functionalization of this dimer. The compound's use in the asymmetric allylic alkylation of enolates further underscores its role in stereocontrolled synthesis. sigmaaldrich.comguidechem.com

Fragmentation and Rearrangement Reactions

The carbon skeleton of 2-hydroxycyclohexanone dimer provides a valuable platform for strategic bond cleavage to generate linear, functionalized molecules. One of the notable applications in this regard is its use in preparing substrates for fragmentation reactions.

Tin Tetrachloride Mediated Fragmentation for Ynone and Ynoate Synthesis

Research has indicated that 2-hydroxycyclohexanone dimer serves as a starting material for the synthesis of substrates that can undergo fragmentation mediated by tin tetrachloride (SnCl₄) to produce ynones and ynoates. alkalisci.comsigmaaldrich.com Ynones (α,β-acetylenic ketones) and ynoates (α,β-acetylenic esters) are highly sought-after building blocks in organic chemistry due to their utility in the construction of complex molecules and heterocycles. nih.gov

The general strategy involves the initial reaction of the 2-hydroxycyclohexanone dimer to form a more complex substrate, which is then subjected to fragmentation. While the dimer itself is a precursor, the specific derivatives that directly undergo the tin tetrachloride-mediated fragmentation are key to the transformation. These substrates are typically α-alkoxy-β-hydroxy ketones or related structures derived from the dimer.

The mechanism of the tin tetrachloride-mediated fragmentation is believed to proceed through the coordination of the Lewis acidic tin tetrachloride to the hydroxyl and carbonyl groups of the substrate. This coordination facilitates a retro-aldol-type fragmentation, leading to the cleavage of a carbon-carbon bond and the formation of the alkyne functionality characteristic of ynones and ynoates. The reaction is driven by the formation of a stable carbonyl-containing fragment and the desired acetylenic product.

Detailed mechanistic studies and comprehensive data on the scope and yields of this reaction starting directly from substrates derived from 2-hydroxycyclohexanone dimer are not extensively documented in readily available literature. However, the principle represents a key synthetic application of this dimeric compound.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools in modern organic synthesis for building molecular complexity efficiently. nih.gov

While 2-hydroxycyclohexanone dimer is involved in various chemical transformations, including tandem oxidation-coupling reactions and asymmetric allylic alkylations, its specific and detailed application in multi-component or cascade reaction strategies is not well-documented in publicly accessible scientific literature. alkalisci.comsigmaaldrich.com

The potential for 2-hydroxycyclohexanone dimer to act as a linchpin in such reactions is significant. For instance, a cascade reaction could be initiated by the fragmentation of the dimer or its derivatives, with the resulting reactive intermediates undergoing subsequent cyclizations or additions to form intricate polycyclic systems. In a multi-component setting, the functional groups of the monomeric 2-hydroxycyclohexanone, in equilibrium with the dimer, could potentially react sequentially with different components to assemble a complex final product.

Despite this potential, specific and detailed research findings, including reaction schemes, substrate scopes, and product yields for multi-component or cascade reactions directly employing 2-hydroxycyclohexanone dimer, remain an area for future exploration and publication in the field of synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of the 2-hydroxycyclohexanone dimer. In solution, 2-hydroxycyclohexanone exists in equilibrium between its monomeric α-hydroxy ketone form and the more stable dimeric structure, which is a dioxane derivative. NMR spectroscopy allows for the detailed analysis of this equilibrium and the unambiguous characterization of the dimeric species. chemicalbook.comnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a map of the chemical environment of each nucleus. For the dimer, the spectra are consistent with the proposed C12H20O4 structure, showing signals that correspond to the saturated carbocyclic rings and the specific environment created by the dioxane core and hydroxyl groups. sigmaaldrich.com The absence of signals corresponding to the enol tautomer of the monomer in typical spectra indicates the dimer is the predominant form in many solvents. Tautomeric analysis via NMR is crucial, as related 1,3-dicarbonyl compounds are known to exhibit complex keto-enol equilibria. conicet.gov.arresearchgate.net Computational studies, often used in conjunction with NMR, help predict the relative stabilities of different tautomers and conformers, confirming that the dimeric form is energetically favorable. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hydroxycyclohexanone Dimer Note: Actual chemical shifts can vary based on solvent and experimental conditions.

| Nucleus Type | Predicted Chemical Shift (ppm) | Description |

| ¹H | 1.2 - 2.5 | Aliphatic protons (CH₂) of the cyclohexyl rings |

| ¹H | 3.5 - 4.0 | Methine proton (CH) adjacent to the hydroxyl group |

| ¹H | 4.0 - 4.5 | Hydroxyl protons (OH), often broad and exchangeable |

| ¹³C | 20 - 40 | Aliphatic carbons (CH₂) of the cyclohexyl rings |

| ¹³C | 60 - 75 | Methine carbon (CH-OH) |

| ¹³C | 90 - 105 | Quaternary carbons (C-O) of the central dioxane ring |

Variable Temperature NMR for Equilibrium Shift Determination

Variable Temperature (VT) NMR is a powerful extension of standard NMR used to study dynamic processes, such as the equilibrium between the 2-hydroxycyclohexanone monomer and its dimer. nih.gov By acquiring NMR spectra at different temperatures, the position of this equilibrium can be observed to shift. nih.gov

As the temperature is increased, the entropy term becomes more significant, which typically favors the dissociation of the dimer into two monomer molecules. This shift in equilibrium would manifest in the VT-NMR spectra in several ways:

Decrease in Dimer Signal Intensity: The integrals of the peaks corresponding to the dimer would decrease relative to an internal standard.

Appearance of Monomer Signals: New peaks corresponding to the 2-hydroxycyclohexanone monomer (and its potential tautomers) would appear and grow in intensity.

By plotting the natural logarithm of the equilibrium constant (K_eq), calculated from the relative integrals of monomer and dimer signals, against the inverse of the temperature (1/T), a van 't Hoff plot can be generated. This analysis allows for the determination of key thermodynamic parameters for the dimerization process, such as the standard enthalpy (ΔH°) and standard entropy (ΔS°) of the reaction.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of the 2-hydroxycyclohexanone dimer. chemicalbook.com These methods are complementary and probe the vibrational modes of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of the dimer is characterized by several key absorption bands. A prominent broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening suggesting hydrogen bonding. The absence of a strong C=O stretching band around 1715 cm⁻¹, which would be characteristic of the monomeric α-hydroxy ketone, confirms that the compound exists predominantly as the dimer in the solid state. The region from 1000-1200 cm⁻¹ typically shows strong C-O stretching vibrations associated with the hemiacetal linkages of the dioxane ring.

Raman Spectroscopy: The Raman spectrum provides complementary information. While the O-H stretch is typically weak in Raman, the C-C bond vibrations of the cyclohexyl rings and the dioxane core give rise to distinct signals. The conformational analysis of the cyclohexanone (B45756) rings, which can exist in various forms like 'chair' or 'half-chair', can be aided by comparing experimental Raman shifts with those predicted from density functional theory (DFT) calculations. nih.gov

Table 2: Characteristic Vibrational Frequencies for 2-Hydroxycyclohexanone Dimer

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

| O-H Stretch | IR | 3200 - 3600 (broad) | Confirms presence of hydroxyl groups, indicates hydrogen bonding |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Corresponds to the CH₂ and CH groups of the cyclohexyl rings |

| C=O Stretch (monomer) | IR | ~1715 (weak or absent) | Absence confirms the predominance of the dimeric form |

| C-O Stretch | IR | 1000 - 1200 | Characteristic of the hemiacetal functional groups in the dioxane ring |

Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF) for Molecular and Fragment Ion Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and probing the fragmentation patterns of the 2-hydroxycyclohexanone dimer. sigmaaldrich.combiosynth.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of the dimer. For a molecular formula of C12H20O4, HRMS can distinguish the exact mass from other potential compounds with the same nominal mass, thereby confirming the elemental composition. longdom.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally labile molecules like dimers, as it minimizes fragmentation during the ionization process. nih.govnih.gov In a MALDI-TOF analysis, the dimer would be co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the intact molecule. longdom.orgresearchgate.net The primary ion observed would be the pseudomolecular ion, such as [M+Na]⁺ or [M+K]⁺. Under slightly higher energy conditions or through tandem MS (MS/MS), fragmentation can be induced. The most probable fragmentation pathway would involve the cleavage of the dimer back into its monomeric units (C6H10O2), which may also be observed in the spectrum.

Table 3: Expected Ions in the Mass Spectrum of 2-Hydroxycyclohexanone Dimer

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C12H21O4]⁺ | 229.14 | Protonated molecular ion |

| [M+Na]⁺ | [C12H20O4Na]⁺ | 251.12 | Sodiated molecular ion adduct |

| [M/2]⁺ or [C6H10O2]⁺ | [C6H10O2]⁺ | 114.07 | Fragment ion corresponding to the monomer |

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of the 2-hydroxycyclohexanone dimer and for monitoring the progress of its synthesis. chemicalbook.com

Purity Assessment: Commercial preparations of the 2-hydroxycyclohexanone dimer often specify a purity level determined by GC analysis. thermofisher.com In a typical GC method, the sample is vaporized and passed through a column. The dimer, due to its higher molecular weight and different polarity compared to the monomer or residual solvents and reactants, will have a distinct retention time. The area of the peak corresponding to the dimer, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of its purity.

Reaction Monitoring: During the synthesis of the dimer (often from the oxidation of cyclohexanone), chromatography is used to monitor the reaction's progress. Small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed. The chromatograms would show the depletion of the starting material peak(s) and the concurrent growth of the product peak corresponding to the dimer. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of byproducts.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the 2-hydroxycyclohexanone dimer, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. nih.govresearchgate.net

This technique would confirm:

Connectivity: The exact bonding pattern, confirming the formation of the central 1,4-dioxane (B91453) ring linking the two cyclohexanone-derived units.

Conformation: The precise chair, boat, or twist-boat conformation of the two cyclohexyl rings and the central dioxane ring in the solid state.

Stereochemistry: The relative stereochemistry of the chiral centers within the dimer.

Intermolecular Interactions: The presence and geometry of hydrogen bonds between the hydroxyl groups of adjacent dimers in the crystal lattice, which govern the crystal packing.

Although obtaining suitable single crystals can be a challenge, the data from an X-ray crystallographic analysis, including bond lengths, bond angles, and torsion angles, serves as the ultimate benchmark for validating the structural assignments made by spectroscopic methods like NMR and IR. researchgate.net

Biocatalytic and Enzymatic Transformations Involving 2 Hydroxycyclohexanone and Its Dimer

Enzymatic Degradation Pathways and Metabolite Characterization (e.g., via 2-monooxygenase)

The enzymatic degradation of 2-hydroxycyclohexanone is a key step in the metabolic pathways of cyclic compounds in various microorganisms. A crucial enzyme in this process is 2-hydroxycyclohexanone 2-monooxygenase, which catalyzes the oxidation of the monomeric form of the compound.

This enzyme belongs to the family of oxidoreductases and specifically acts on paired donors, with molecular oxygen as the oxidant. The systematic name for this enzyme is 2-hydroxycyclohexan-1-one (B145642),NADPH:oxygen 2-oxidoreductase (1,2-lactonizing). nih.gov The reaction requires NADPH as a cofactor and results in the insertion of an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, a characteristic Baeyer-Villiger oxidation.

The product of this enzymatic reaction is 6-hydroxyhexan-6-olide (B1201024). nih.gov This lactone is a key intermediate that is further metabolized. The enzymatic degradation pathway can be summarized as follows:

Oxidation of 2-Hydroxycyclohexan-1-one: The monooxygenase catalyzes the conversion of 2-hydroxycyclohexan-1-one to 6-hydroxyhexan-6-olide. nih.gov

Hydrolysis of the Lactone: The resulting 6-hydroxyhexan-6-olide can be hydrolyzed by a lactonase to form 6-hydroxyhexanoic acid. This linearizes the cyclic structure.

Further Oxidation: 6-hydroxyhexanoic acid is then typically oxidized to adipic acid, which can enter central metabolic pathways. researchgate.net

This degradation pathway is a critical component of the microbial assimilation of cyclic alcohols and ketones.

| Enzyme | Substrate(s) | Product(s) | Cofactor | Enzyme Commission (EC) Number |

|---|---|---|---|---|

| 2-Hydroxycyclohexanone 2-monooxygenase | 2-Hydroxycyclohexan-1-one, O₂ | 6-Hydroxyhexan-6-olide, H₂O | NADPH | 1.14.13.66 nih.gov |

| Lactonase | 6-Hydroxyhexan-6-olide, H₂O | 6-Hydroxyhexanoic acid | - | - |

Stereoselective Bioreductions of Cyclic Diketones to Hydroxyketones by Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are versatile biocatalysts capable of the stereoselective reduction of prochiral ketones, including cyclic diketones, to chiral hydroxyketones. nih.gov The reduction of 1,2-cyclohexanedione (B122817) to 2-hydroxycyclohexanone is a key example of such a transformation. ADHs utilize a hydride transfer from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate.

The stereoselectivity of this reduction is of significant interest as it allows for the production of specific enantiomers of 2-hydroxycyclohexanone. The stereochemical outcome of the reaction is often predicted by Prelog's rule, which relates the facial selectivity of the hydride attack to the relative sizes of the substituents on the carbonyl carbon. semanticscholar.org However, numerous ADHs that exhibit anti-Prelog selectivity have also been identified, providing access to the opposite enantiomer. semanticscholar.org

Various microorganisms are sources of ADHs with high stereoselectivity for the reduction of cyclic ketones. For instance, ADHs from Candida and Rhodococcus species have been successfully employed for the asymmetric reduction of a range of cyclic ketones. researchgate.net The choice of the specific ADH and the reaction conditions can influence both the conversion and the enantiomeric excess of the resulting 2-hydroxycyclohexanone.

| Enzyme Source (Example) | Substrate Type | Product Type | Stereoselectivity Principle |

|---|---|---|---|

| Candida parapsilosis researchgate.net | Aromatic and aliphatic ketones | Chiral alcohols | (S)-specific |

| Rhodococcus sp. | Cyclic ketones | Chiral hydroxyketones | Varies with specific enzyme |

| Leifsonia sp. semanticscholar.org | Aromatic and aliphatic ketones | Chiral alcohols | (R)-specific (anti-Prelog for some substrates) |

Microbial Utilization of Cyclohexanol (B46403) and Related Compounds for Biotransformation

Several microbial strains, particularly from the genus Acinetobacter, are capable of utilizing cyclohexanol as a sole source of carbon and energy. nih.gov The metabolic pathway in these organisms involves the initial oxidation of cyclohexanol to cyclohexanone (B45756), catalyzed by a cyclohexanol dehydrogenase.

The resulting cyclohexanone is then a substrate for a monooxygenase, which hydroxylates it to form 2-hydroxycyclohexanone. researchgate.net This hydroxylation step is crucial for the subsequent ring cleavage. The 2-hydroxycyclohexanone is then acted upon by a 2-hydroxycyclohexanone 2-monooxygenase, as described in section 8.1, to form a lactone, which is further metabolized.

The key enzymatic steps in the microbial utilization of cyclohexanol leading to the transformation of 2-hydroxycyclohexanone are:

Cyclohexanol Dehydrogenase: Oxidizes cyclohexanol to cyclohexanone.

Cyclohexanone Monooxygenase: Hydroxylates cyclohexanone to produce 2-hydroxycyclohexanone. uniprot.org

2-Hydroxycyclohexanone 2-Monooxygenase: Converts 2-hydroxycyclohexanone to 6-hydroxyhexan-6-olide for ring cleavage. nih.gov

Acinetobacter sp. strain NCIB 9871 is a well-studied example of a bacterium that employs this pathway for the degradation of cyclohexanol. nih.govnih.gov

| Microorganism (Example) | Initial Substrate | Key Intermediate | Enzymes Involved |

|---|---|---|---|

| Acinetobacter sp. NCIB 9871 nih.govnih.gov | Cyclohexanol | Cyclohexanone, 2-Hydroxycyclohexanone | Cyclohexanol dehydrogenase, Cyclohexanone monooxygenase, 2-Hydroxycyclohexanone 2-monooxygenase |

Kinetic and Mechanistic Studies of Enzyme-Substrate Interactions

The mechanism of action of both monooxygenases and alcohol dehydrogenases involved in the transformation of 2-hydroxycyclohexanone has been the subject of detailed studies.

2-Hydroxycyclohexanone 2-Monooxygenase: As a Baeyer-Villiger monooxygenase (BVMO), the catalytic cycle of this enzyme involves the binding of NADPH and O₂, followed by the formation of a flavin-peroxide intermediate. wikipedia.org This potent nucleophilic intermediate attacks the carbonyl carbon of 2-hydroxycyclohexan-1-one, leading to a Criegee intermediate. A subsequent rearrangement results in the formation of the lactone product, 6-hydroxyhexan-6-olide, and the release of water and NADP⁺. wikipedia.org The stability and substrate specificity of these monooxygenases are of considerable interest for biotechnological applications. For instance, the cyclohexanone monooxygenase from Acinetobacter calcoaceticus NCIMB 9871 has been extensively characterized. nih.gov

Alcohol Dehydrogenases (ADHs): The mechanism of ADHs in the reduction of cyclic diketones involves a direct hydride transfer from the nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. tudelft.nl The enzyme's active site plays a crucial role in orienting both the substrate and the cofactor to ensure stereospecificity. The conformation of the enzyme-substrate-cofactor complex determines from which face of the carbonyl the hydride is delivered, thus dictating the stereochemistry of the resulting hydroxyl group in the 2-hydroxycyclohexanone product. nih.gov Kinetic studies of ADHs typically involve determining parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) for various substrates, which provide insights into the enzyme's efficiency and affinity. nih.gov

| Enzyme Type | Key Mechanistic Feature | Cofactor | Typical Kinetic Parameters Studied |

|---|---|---|---|

| Baeyer-Villiger Monooxygenase | Formation of a flavin-peroxide intermediate and subsequent Criegee rearrangement wikipedia.org | NADPH | Kₘ, kcat, Substrate Specificity, Regio- and Enantioselectivity |

| Alcohol Dehydrogenase | Direct hydride transfer from the cofactor to the carbonyl carbon tudelft.nl | NADH or NADPH | Kₘ, kcat, Stereospecificity (enantiomeric excess) |

Supramolecular Chemistry and Self Assembly Research of 2 Hydroxycyclohexanone Dimer

Role of Hydrogen Bonding in Directing Dimer Self-Assembly

The self-assembly of the 2-hydroxycyclohexanone dimer is fundamentally directed by hydrogen bonding. The monomer, 2-hydroxycyclohexanone, possesses both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a carbonyl (C=O) group, which is a hydrogen bond acceptor. This dual functionality is crucial for the formation of the dimer and its subsequent arrangement into larger supramolecular structures.

In the dimeric form, two molecules of 2-hydroxycyclohexanone are held together by intermolecular hydrogen bonds. The most probable hydrogen bonding pattern involves the hydroxyl group of one monomer donating a hydrogen to the carbonyl oxygen of the second monomer, and vice-versa, creating a cyclic arrangement. This type of hydrogen-bonded structure is a common motif in α-hydroxy ketones.

The strength and directionality of these hydrogen bonds dictate the geometry of the resulting dimer. Research on analogous α-hydroxy carboxylic acids has identified specific hydrogen-bonding synthons that recur in their crystal structures. bohrium.commdpi.com While not identical, the principles can be extended to α-hydroxy ketones. The common synthons involve interactions between the hydroxyl and carbonyl groups, leading to predictable patterns of association. bohrium.commdpi.com

The stability of these hydrogen-bonded assemblies can be influenced by the surrounding environment, such as the solvent polarity and temperature. In non-polar solvents, the formation of intermolecular hydrogen bonds is favored, promoting self-assembly. Conversely, in polar, protic solvents, competition from solvent molecules can disrupt the self-assembly process.

A critical aspect of the hydrogen bonding in the 2-hydroxycyclohexanone dimer is the potential for intramolecular hydrogen bonding within the monomer itself, between the α-hydroxyl and the ketone carbonyl. acs.org However, the formation of a stable intermolecularly hydrogen-bonded dimer suggests that the energetic favorability of the dimeric structure outweighs that of the intramolecularly bonded monomer in many conditions.

Table 1: Potential Hydrogen Bond Parameters in 2-Hydroxycyclohexanone Dimer Assemblies

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | **Typical Bond Angle (°) ** |

| Intermolecular | Hydroxyl (-OH) | Carbonyl (C=O) | 2.7 - 3.1 | 160 - 180 |

| Intramolecular | Hydroxyl (-OH) | Carbonyl (C=O) | 2.5 - 2.9 | 140 - 160 |

Note: The data in this table are illustrative and based on typical values for similar functional groups found in the literature, as specific crystallographic data for 2-hydroxycyclohexanone dimer is not widely available.

Exploration of Dimerization as a Motif for Supramolecular Architecture Construction

The dimerization of 2-hydroxycyclohexanone serves as a fundamental building block, or "motif," for the construction of more complex supramolecular architectures. This concept of using well-defined, smaller assemblies to create larger, ordered structures is a cornerstone of supramolecular chemistry.

The defined geometry of the dimer, stabilized by a pair of hydrogen bonds, allows it to act as a predictable node in a larger network. Further self-assembly can occur through weaker, non-covalent interactions between the dimers themselves, such as van der Waals forces or additional, weaker hydrogen bonds involving the C-H groups of the cyclohexane (B81311) ring.

The potential for forming extended structures from these dimeric units is significant. Depending on the relative orientation of the dimers, they could theoretically assemble into:

Linear Chains: Where dimers link in a head-to-tail fashion.

Two-Dimensional Sheets: Arising from the lateral association of linear chains.

Three-Dimensional Networks: If the interactions between dimers are sufficiently strong and directional to promote packing in all three dimensions.

The study of cyclic ketones with other functional groups has shown a tendency to form chain structures rather than discrete dimers, driven by C-H...O hydrogen bonds. researchgate.net This suggests that the supramolecular organization of the 2-hydroxycyclohexanone dimer could also involve such interactions, leading to more intricate architectures than simple stacks of dimers.

Investigation of Dimer-Based Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule or ion. wikipedia.org The 2-hydroxycyclohexanone dimer, with its defined structure and potential for forming larger cavities through further assembly, presents an interesting candidate for a host system.

While specific research into the host-guest chemistry of the 2-hydroxycyclohexanone dimer is limited, we can infer its potential based on the properties of related cyclic and ketone-containing molecules. For instance, macrocycles built from various units are well-known hosts for a wide range of guests. mdpi.com The assembly of 2-hydroxycyclohexanone dimers could create a "pseudo-macrocyclic" cavity capable of binding small guest molecules.

The nature of the binding site would likely be a combination of hydrophobic surfaces from the cyclohexane rings and polar regions from the unengaged hydrogen bond donors or acceptors at the periphery of the assembled structure. The selectivity for a particular guest would depend on a combination of factors:

Size and Shape Complementarity: The guest must fit sterically within the cavity formed by the host assembly.

Chemical Complementarity: Favorable non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the host and guest would stabilize the complex.

Cyclodextrins, which are macrocyclic oligosaccharides, are excellent examples of hosts that bind hydrophobic guests within their cavities in aqueous solutions. acs.org Similarly, assemblies of the 2-hydroxycyclohexanone dimer could potentially sequester small, non-polar molecules from a more polar environment. Research on other host molecules has demonstrated selective binding for guests like cyclohexanone (B45756) and cyclohexanol (B46403). researchgate.net

Table 2: Potential Guest Molecules for a Supramolecular Host Assembled from 2-Hydroxycyclohexanone Dimers

| Guest Molecule | Potential Binding Interactions | Rationale for Inclusion |

| Methane | Van der Waals forces | Small, non-polar molecule that could fit into hydrophobic cavities. |

| Benzene | π-stacking (if aromaticity is present in a larger assembly), van der Waals forces | Aromatic guest that could interact with the hydrocarbon backbone of the host. |

| Dichloromethane | Dipole-dipole, van der Waals forces | Small, polarizable molecule that could interact with both polar and non-polar regions. |

Note: This table is speculative and intended to illustrate the principles of host-guest chemistry as they might apply to assemblies of 2-hydroxycyclohexanone dimer.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Precursor for the Synthesis of Complex Organic Molecules (e.g., Pyrocatechol)

While direct and explicit studies detailing the conversion of 2-hydroxycyclohexanone dimer specifically to pyrocatechol (catechol) are not extensively documented in publicly available literature, the transformation of cyclohexanone (B45756) derivatives to catechols is a known and valuable process in organic synthesis. rsc.orgorganic-chemistry.org These transformations typically involve multiple steps of oxygenation and dehydrogenative aromatization. acs.org

The general strategy for the synthesis of catechols from cyclohexanones involves the introduction of a second oxygen functionality at the alpha-position to the existing carbonyl group, followed by aromatization. rsc.orgorganic-chemistry.org Given that 2-hydroxycyclohexanone dimer is in equilibrium with its monomeric form, 2-hydroxycyclohexanone, it can be considered a latent source of this key intermediate. The monomer possesses the requisite α-hydroxy ketone moiety, which is a common starting point for further oxidation to a 1,2-dicarbonyl species, a critical intermediate in the pathway to catechol. organic-chemistry.org

Various methods have been developed for the conversion of simple cyclohexanones into catechols, often employing metal-free, oxidative conditions. rsc.orgorganic-chemistry.org For instance, an iodine-catalyzed direct conversion of cyclohexanones to substituted catechols has been reported, where dimethyl sulfoxide (DMSO) acts as the solvent, oxidant, and oxygen source. organic-chemistry.orgacs.org This process proceeds through intermediates such as α-iodo cyclohexanones and cyclohexane-1,2-diones. organic-chemistry.org It is plausible that 2-hydroxycyclohexanone, and by extension its dimer, could enter a similar reaction cascade, potentially under milder conditions due to the pre-existing oxygen functionality.

The proposed, though not explicitly demonstrated, pathway from 2-hydroxycyclohexanone dimer to pyrocatechol would likely involve the following conceptual steps:

Dissociation of the dimer to the 2-hydroxycyclohexanone monomer.

Oxidation of the α-hydroxy ketone to a cyclohexane-1,2-dione intermediate.

Subsequent dehydrogenation (aromatization) to yield pyrocatechol.

This potential application highlights the utility of 2-hydroxycyclohexanone dimer as a stable and readily available precursor for the synthesis of valuable aromatic compounds like pyrocatechol, which is an important component in pharmaceuticals and other chemical industries. organic-chemistry.org

Role in Polymer Chemistry: Design of Specialty Polymers and Polymer Modifiers

2-Hydroxycyclohexanone dimer has found utility in polymer chemistry, primarily as a functional additive and a building block for specialty polymers. Its bifunctional nature, arising from the hydroxyl and ketone groups in its monomeric form, allows for its incorporation into polymer chains or its use as a modifier to impart specific properties to the final material.

One of the noted applications of 2-hydroxycyclohexanone dimer is as a flame retardant for polymer materials. The incorporation of this compound into a polymer matrix can enhance its resistance to combustion, a critical property for materials used in construction, electronics, and transportation.

Furthermore, the reactivity of the hydroxyl and carbonyl groups allows for the dimer to act as a crosslinking agent or a monomer in the synthesis of specialty polymers. For instance, it can be used in the formulation of epoxy resins and polyamides, where it can react with other monomers to form a crosslinked network, thereby improving the mechanical and thermal properties of the resulting polymer.

While detailed studies on a wide range of specialty polymers derived from 2-hydroxycyclohexanone dimer are limited, its potential as a polymer modifier is evident. By introducing polar functional groups (hydroxyl and carbonyl) into a nonpolar polymer backbone, it can alter properties such as adhesion, dyeability, and compatibility with other materials.

The following table summarizes the potential roles of 2-hydroxycyclohexanone dimer in polymer chemistry:

| Role | Function | Potential Impact on Polymer Properties |

| Flame Retardant | Acts as a char-forming agent or releases non-combustible gases upon heating. | Increased ignition temperature, reduced rate of burning. |

| Crosslinking Agent | The hydroxyl and carbonyl groups can react with functional groups of other polymer chains. | Improved mechanical strength, thermal stability, and chemical resistance. |

| Monomer | Can be copolymerized with other monomers to create specialty polymers. | Introduction of hydroxyl and carbonyl functionalities into the polymer backbone, enabling further modifications. |

| Polymer Modifier | Blended with existing polymers. | Enhanced adhesion, improved dye uptake, and modified surface properties. |

Catalytic Applications in Organic Transformations (e.g., Polymerization Reactions)

2-Hydroxycyclohexanone dimer exhibits catalytic activity in certain organic transformations, most notably in polymerization reactions and self-condensation reactions.

It is reported to be used as a catalyst for epoxy resins and polyamides, promoting the polymerization reaction between monomers. In the context of epoxy resins, the hydroxyl group of the 2-hydroxycyclohexanone monomer (in equilibrium with the dimer) can initiate the ring-opening polymerization of epoxides. This initiation step leads to the formation of a growing polymer chain. While it may not be as reactive as some common catalysts, its use can be advantageous in specific formulations where a controlled or delayed cure is desired.

A well-documented catalytic application of alpha-hydroxy ketones is in the self-condensation of ketones. For instance, the self-condensation of cyclohexanone can be catalyzed by various acidic or basic catalysts to produce its dimer, 2-(1-cyclohexenyl)cyclohexanone. nih.govwikimedia.org While 2-hydroxycyclohexanone dimer itself is the product of such a reaction, its monomeric form can participate in and potentially catalyze aldol-type condensation reactions.

The catalytic performance of a perfluorosulfonic acid resin catalyst (HRF5015) in the self-condensation of cyclohexanone has been studied, showing high selectivity for the dimer product. nih.govwikimedia.org The study highlights the reaction conditions and the resulting yields, providing a benchmark for such transformations.

The following table presents data on the catalytic self-condensation of cyclohexanone, a reaction closely related to the formation and reactivity of 2-hydroxycyclohexanone dimer:

| Catalyst | Temperature (°C) | Reaction Time (min) | Dimer Yield (%) | Selectivity to Dimer (%) | Reference |

| HRF5015 | 50 | 250 | 14 | ~100 | wikimedia.org |

| HRF5015 | 100 | 250 | 40 | ~100 | wikimedia.org |

| Amberlyst 15 | 100 | 500 | 75 | Lower than HRF5015 (trimers formed) | wikimedia.org |

| Lewatite SPC118W | Not specified | Not specified | Not specified | 70 | wikimedia.org |

This data indicates that while different catalysts can be employed for this transformation, achieving high selectivity for the dimer product is a key challenge, which has been addressed by specific catalysts like HRF5015. wikimedia.org

Exploration of Electrochemical Properties and Redox Potentials for Energy Applications

The α-hydroxy ketone moiety is electrochemically active and can undergo both oxidation and reduction processes.

Reduction: The carbonyl group (ketone) is susceptible to electrochemical reduction. In protic media, this typically involves a two-electron, two-proton process to yield a 1,2-diol. The reduction potential would be influenced by the pH of the medium and the presence of the adjacent hydroxyl group. Studies on the electrochemical reduction of similar compounds, like 1,3-cyclohexanedione, have been conducted to synthesize hydroxy ketones. researchgate.net

Oxidation: The secondary alcohol group is susceptible to oxidation. Electrochemical oxidation could lead to the formation of a 1,2-dione. Furthermore, oxidative cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon is also a possibility under certain conditions. The oxidation of 2-hydroxycyclohexanone in the presence of catalysts has been investigated, indicating its propensity for further conversion. osti.gov

The redox potentials of 2-hydroxycyclohexanone dimer would be crucial for its potential application in energy storage systems, such as redox flow batteries. In such applications, organic molecules that can undergo reversible redox reactions are sought. The reversibility of the reduction of the ketone to the alcohol and the oxidation of the alcohol to the ketone would be a key parameter to investigate.

While no direct data exists for 2-hydroxycyclohexanone dimer, the following table provides a conceptual framework for its potential electrochemical properties based on the known behavior of α-hydroxy ketones:

| Electrochemical Process | Probable Reaction | Potential Application | Key Parameters to Investigate |

| Reduction | Ketone to 1,2-diol | Catholyte in a redox flow battery | Reduction potential, reversibility, kinetics of electron transfer |

| Oxidation | Secondary alcohol to 1,2-dione | Anolyte in a redox flow battery | Oxidation potential, stability of the oxidized species, reversibility |

Further research, specifically cyclic voltammetry studies on 2-hydroxycyclohexanone dimer, is necessary to experimentally determine its redox potentials, assess the reversibility of its redox processes, and evaluate its stability under electrochemical cycling. Such studies would be the first step towards unlocking its potential in energy storage applications.

Q & A

Q. What are the primary synthetic routes for preparing 2-hydroxycyclohexanone dimer in laboratory settings?

While explicit synthetic protocols for the dimer are not detailed in the provided evidence, its structure (C₁₂H₂₀O₄) suggests it forms via dimerization of 2-hydroxycyclohexanone. Acid-catalyzed cyclocondensation or thermal methods under controlled conditions are plausible routes, inferred from analogous cyclohexanone derivatives . Commercial availability (97% purity) is noted, with suppliers like Shanghai Yihui Biological Technology listing the compound . For lab-scale preparation, enzymatic approaches (e.g., baker’s yeast-mediated reduction) used for structurally related compounds could be adapted, though optimization would be required .

Q. Which analytical techniques are critical for characterizing 2-hydroxycyclohexanone dimer?

Key methods include:

- NMR spectroscopy : To confirm the dimeric structure and assess purity (e.g., δ 4.9–5.3 ppm for proton environments in related compounds) .

- IR spectroscopy : Identification of hydroxyl (≈3200–3600 cm⁻¹) and ketone (≈1700 cm⁻¹) functional groups .

- Melting point analysis : Reported melting range of 100–107°C helps verify consistency with literature .

- HPLC : Used in neuroprotective studies to confirm >99% purity of derivatives synthesized from the dimer .

Q. How is 2-hydroxycyclohexanone dimer utilized in synthesizing bioactive heterocycles?

The dimer serves as a precursor for benzoxazole derivatives. For example, reacting it with cyanamide at 95°C yields 2-amino-4,5,6,7-tetrahydrobenzoxazole, a key intermediate for neuroprotective agents like PFT-α(O). Subsequent steps involve α-bromomethyl ketone coupling and recrystallization (MeOH/EtOAc) to isolate products .

Advanced Research Questions

Q. What mechanistic insights explain the dimer’s reactivity in radical-mediated reactions?

Evidence suggests the dimer participates in one-electron oxidation processes, forming radical intermediates. For instance, reactions with triflic anhydride and pyridine may involve Cr(IV)-mediated oxidation, leading to unstable intermediates that require rapid workup to prevent decomposition . Kinetic studies and electron paramagnetic resonance (EPR) could further elucidate these pathways.

Q. How does 2-hydroxycyclohexanone dimer function in catalytic systems for adipic acid production?

In tandem catalytic systems (e.g., Pt/C with vanadium oxide), the dimer may act as an intermediate during cyclohexanediol conversion to adipic acid. Pt/C facilitates dehydrogenation to 2-hydroxycyclohexanone, while vanadium oxide promotes selective oxidation. Isotopic labeling (e.g., ¹⁸O tracing) could validate the dimer’s role in oxygen transfer mechanisms .

Q. How can researchers resolve contradictions in reported synthetic yields of dimer-derived compounds?

Discrepancies often arise from reaction conditions (temperature, solvent purity) or workup protocols. Strategies include:

- Cross-validation : Using HPLC and NMR to confirm product identity and purity .

- Replication under controlled environments : Standardizing anhydrous conditions and inert atmospheres to minimize side reactions.

- Catalyst screening : Testing alternative enzymes or metal catalysts to improve reproducibility .

Q. What stereochemical considerations arise during dimer synthesis and functionalization?

The dimer’s cyclohexane ring introduces potential stereoisomerism. Enzymatic methods (e.g., baker’s yeast reduction) for related compounds achieve high enantiomeric excess (>90%), suggesting chiral induction during dimerization . Advanced techniques like chiral chromatography or X-ray crystallography are essential for resolving stereoisomers and assessing their biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.